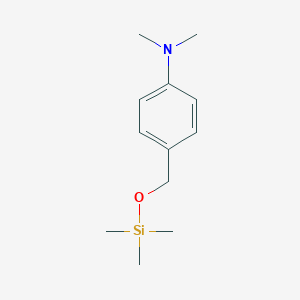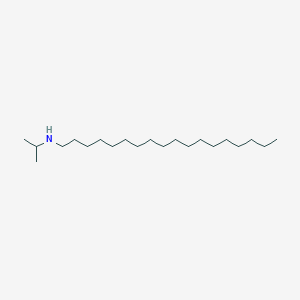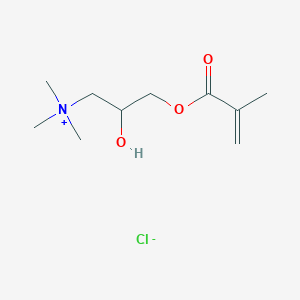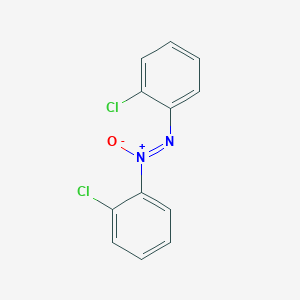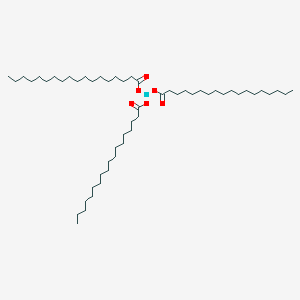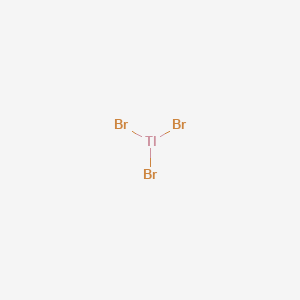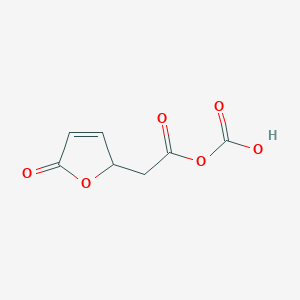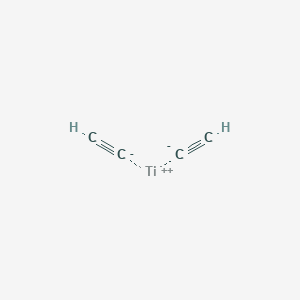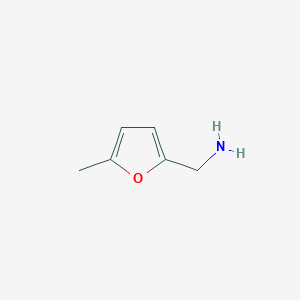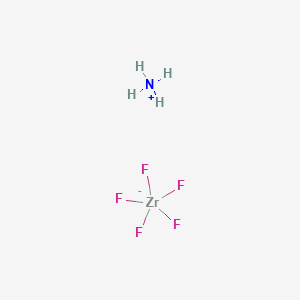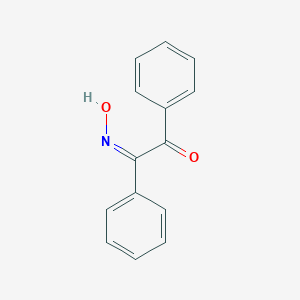![molecular formula C12H15NO5 B076296 [2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate CAS No. 13973-72-3](/img/structure/B76296.png)
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate is a complex organic compound that features a benzodioxane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester typically involves the reaction of 1,4-benzodioxane derivatives with appropriate carbamates. One common method involves the reaction of 1,4-benzodioxane-2-carboxylic acid with methyl isocyanate under controlled conditions to form the desired ester . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester involves its interaction with specific molecular targets. The benzodioxane ring system can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxane-2-carboxylic acid: Shares the benzodioxane ring but differs in functional groups.
Ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate: Contains a thiophene ring in addition to the benzodioxane structure.
5-(1,4-Benzodioxan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Features a triazole ring along with the benzodioxane moiety.
Uniqueness
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester linkage and hydroxyl group provide versatility in chemical reactions and potential biological activities.
Propriétés
Numéro CAS |
13973-72-3 |
|---|---|
Formule moléculaire |
C12H15NO5 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate |
InChI |
InChI=1S/C12H15NO5/c1-13-12(15)17-6-8(14)11-7-16-9-4-2-3-5-10(9)18-11/h2-5,8,11,14H,6-7H2,1H3,(H,13,15) |
Clé InChI |
FZSIVUZWRRJFSM-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
SMILES canonique |
CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


